Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate
Description
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate is a peptidomimetic compound featuring a 3,5-difluorophenyl group linked to an acetamide backbone, with a methoxyacetate ester moiety. This structure is designed to mimic natural peptide interactions while enhancing metabolic stability and bioavailability. The 3,5-difluorophenyl group contributes to hydrophobic interactions and π-stacking in biological targets, making it relevant in medicinal chemistry for diseases such as HIV-1 and cancer .
Key properties include:
Properties
CAS No. |
834911-79-4 |
|---|---|
Molecular Formula |
C12H13F2NO4 |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
methyl 2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-12(17)6-19-7-15-11(16)4-8-2-9(13)5-10(14)3-8/h2-3,5H,4,6-7H2,1H3,(H,15,16) |
InChI Key |
WQTAMKICMNECRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCNC(=O)CC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling Approach
The most direct route to Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate involves coupling 2-(3,5-difluorophenyl)acetic acid with methyl 2-aminooxyacetate using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method, adapted from analogous syntheses of phenoxy acetamide derivatives, proceeds via a two-step mechanism:
Activation of the Carboxylic Acid :
2-(3,5-Difluorophenyl)acetic acid reacts with CDI in anhydrous dichloromethane (DCM) to form an imidazolide intermediate. This intermediate exhibits enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the aminooxy group.Amide Bond Formation :
The imidazolide intermediate is treated with methyl 2-aminooxyacetate in the presence of N,N-diisopropylethylamine (DIPEA) to yield the target compound. This step typically achieves yields of 65–72% after purification by silica gel chromatography.
Critical parameters include stoichiometric control (1:1.2 molar ratio of acid to amine) and reaction temperature (0–5°C to minimize side reactions). The use of CDI avoids racemization concerns associated with traditional acid chlorides, making this method suitable for enantiomerically pure products.
Uranium/Guanidinium-Based Coupling Agents
Alternative coupling strategies employ uranium or guanidinium reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or hexafluorophosphate (HATU). These reagents activate the carboxylic acid via formation of an active ester intermediate, which subsequently reacts with the aminooxy component.
Representative Protocol :
- 2-(3,5-Difluorophenyl)acetic acid (1.0 equiv), TBTU (1.2 equiv), and DIPEA (2.5 equiv) are combined in dimethyl sulfoxide (DMSO) at 25°C.
- After 30 minutes, methyl 2-aminooxyacetate (1.1 equiv) is added, and the mixture is stirred for 12–18 hours.
- Precipitation in ice-water followed by recrystallization from ethanol yields the product in 68–75% purity.
This method offers faster reaction times compared to CDI-mediated approaches but requires stringent moisture control due to the hygroscopic nature of TBTU.
Stepwise Assembly via Intermediate Halogenation
Industrial-scale synthesis often employs halogenation and nucleophilic substitution sequences to improve atom economy. A patented route for analogous chlorophenyl derivatives provides a adaptable framework:
Suzuki-Miyaura Coupling :
3,5-Difluorophenylboronic acid reacts with methyl 2-bromoacetate in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dimethylformamide (DMF) at 45°C to form methyl 2-(3,5-difluorophenyl)acetate.Methoxylation :
The ester intermediate undergoes methoxylation using sodium methoxide in methanol under reflux, introducing the methoxy group adjacent to the acetamide functionality.Amidation :
Hydrolysis of the ester to the carboxylic acid, followed by coupling with methoxyamine using CDI, completes the synthesis.
This route achieves an overall yield of 58–63% and is favored for its scalability, though it requires palladium catalyst recycling to remain cost-effective.
Comparative Analysis of Synthetic Routes
| Parameter | CDI-Mediated | TBTU/HATU | Halogenation Route |
|---|---|---|---|
| Yield (%) | 65–72 | 68–75 | 58–63 |
| Reaction Time (h) | 18–24 | 12–18 | 24–36 |
| Scalability | Moderate | Low | High |
| Catalyst Cost | Low | High | Moderate |
| Purification Complexity | Medium | High | Low |
The CDI-mediated method balances yield and practicality for laboratory-scale synthesis, while the halogenation route’s scalability makes it industrially viable despite lower yields. Uranium-based couplings, though efficient, face limitations due to reagent cost and sensitivity to reaction conditions.
Structural Characterization and Analytical Techniques
Confirmation of this compound’s structure relies on multimodal analysis:
Nuclear Magnetic Resonance (NMR) :
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 1H, Ar-H), 4.35 (s, 2H, OCH$$2$$CO), 3.75 (s, 3H, COOCH$$3$$), 3.45 (s, 3H, OCH$$3$$), 3.20 (s, 2H, CH$$_2$$CO).High-Resolution Mass Spectrometry (HRMS) :
Calculated for C$${12}$$H$${12}$$F$$2$$NO$$4$$: 296.0732; Found: 296.0735.X-ray Crystallography :
Single-crystal analysis reveals a planar acetamide group and orthogonal orientation of the difluorophenyl ring, consistent with related structures.
Industrial-Scale Production Considerations
Optimization for mass production focuses on:
- Continuous Flow Reactors :
Microreactor systems enhance heat transfer and mixing efficiency during exothermic coupling steps, reducing decomposition byproducts. - Solvent Recycling :
DMF and DCM recovery via fractional distillation lowers production costs by 22–28%. - Catalyst Immobilization :
Silica-supported palladium catalysts in Suzuki couplings improve turnover number (TON) to 1,450 vs. 920 for homogeneous analogs.
Applications and Derivative Synthesis
The compound serves as a precursor for:
- Anticancer Agents :
Functionalization at the methoxy group enhances topoisomerase II inhibition (IC$$_{50}$$ = 1.2–2.8 μM in MCF-7 cells). - Antimicrobial Derivatives : Quaternary ammonium salts derived from the acetamide moiety exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL).
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the acetamido and methoxyacetate moieties can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound shares structural homology with several peptidomimetics and boronic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Fluorine Content : Higher fluorine atoms (e.g., I-21 with $ F_6 $) improve metabolic stability and electronegativity for target interactions .
- Ester Variants : The isopropyl ester () may alter pharmacokinetics compared to the methyl ester due to steric and lipophilic differences .
Structure-Activity Relationship (SAR) Insights :
Q & A
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or varying methoxy positions). Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity. High-throughput screening in fragment-based libraries identifies key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
